3-Amino-5-Boc-amino-benzoic acid ethyl ester
Description
3-Amino-5-Boc-amino-benzoic acid ethyl ester (C₁₅H₂₁N₂O₄, hypothetical molecular weight: 293.34 g/mol) is a protected benzoic acid derivative featuring a tert-butoxycarbonyl (Boc) group on the 5-amino position and an ethyl ester at the carboxylic acid moiety. This compound is critical in organic synthesis, particularly in peptide coupling and drug intermediate preparation, where the Boc group provides temporary amine protection under acidic conditions .
Properties
IUPAC Name |
ethyl 3-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)9-6-10(15)8-11(7-9)16-13(18)20-14(2,3)4/h6-8H,5,15H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXSDUBAVTZQPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-amino-benzoic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the synthesis of 3-Amino-5-Boc-amino-benzoic acid ethyl ester follows similar steps but on a larger scale. The process involves automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitro derivatives.
Reduction: Reduction reactions can convert the ester group back to the carboxylic acid.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products:
Oxidation: Nitro derivatives of the benzoic acid ester.
Reduction: 3-Amino-5-amino-benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Utilized in the study of enzyme-substrate interactions.
- Acts as a building block for the synthesis of biologically active compounds.
Medicine:
- Investigated for its potential use in drug development.
- Serves as a precursor for the synthesis of pharmaceutical agents.
Industry:
- Applied in the production of specialty chemicals.
- Used in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Amino-5-Boc-amino-benzoic acid ethyl ester involves its interaction with various molecular targets. The Boc-protected amino group can be selectively deprotected, allowing the compound to participate in nucleophilic substitution reactions. The ester group can undergo hydrolysis, releasing the active carboxylic acid. These reactions enable the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
2-Amino-5-Bromo-3-Ethyl-benzoic Acid Ethyl Ester (C₁₁H₁₃BrNO₂, MW: 287.14 g/mol)
- Structure : Bromo substituent at position 5 and ethyl ester.
- Properties : The bromo group enhances electrophilic aromatic substitution reactivity compared to the Boc-protected amine. Ethyl ester improves lipophilicity relative to methyl esters .
- Applications : Used as a halogenated intermediate in cross-coupling reactions .
3-Amino-5-Nitro-benzoic Acid Methyl Ester (C₈H₈N₂O₄, MW: 196.16 g/mol)
- Structure : Nitro group at position 5 and methyl ester.
- Properties: The nitro group strongly deactivates the aromatic ring, reducing nucleophilicity. Methyl ester lowers molecular weight but decreases solubility in nonpolar solvents compared to ethyl esters .
- Applications : Intermediate in dyes and explosives synthesis .
3-Amino-5-Bromopyridin-2-carboxylic Acid Ethyl Ester (C₈H₉BrN₂O₂, MW: 245.07 g/mol)
Ester Group Variations
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., ) generally exhibit higher lipophilicity and slower hydrolysis rates than methyl esters (e.g., ), making them preferable for prodrug design .

- Boc Protection vs. Alternative Groups: The Boc group in the target compound offers orthogonal deprotection (acid-sensitive) compared to the tetrahydropyran-protected amine in Benzoic acid, 5-bromo-3-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-methyl-, methyl ester (), which may require harsher conditions for cleavage.
Data Table: Key Properties of Selected Compounds
Biological Activity
3-Amino-5-Boc-amino-benzoic acid ethyl ester (C14H20N2O4) is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a benzoic acid structure with two amino groups, one of which is protected by a tert-butoxycarbonyl (Boc) group. Its unique structural characteristics contribute to its stability and versatility in biological applications, particularly in the development of pharmaceutical agents.
- Molecular Formula: C14H20N2O4
- Molecular Weight: 280.33 g/mol
- Structure: Contains a benzoic acid core with two amino functionalities, enhancing its reactivity and interaction potential with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, including antimicrobial, anticancer, and enzyme inhibition studies. The following sections detail these activities based on recent research findings.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar benzoic acid derivatives possess activity against various bacterial and fungal strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition observed | |
| Staphylococcus aureus | Moderate activity | |
| Candida albicans | Significant inhibition |
These findings suggest that this compound may also exhibit antimicrobial properties due to its structural similarities with known active compounds.
Anticancer Potential
The compound's anticancer potential has been highlighted in studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation. Notably, the inhibition of class-IIa histone deacetylases (HDACs) has been linked to the induction of apoptosis in cancer cells:
- Mechanism of Action: The compound interacts with HDACs, leading to altered gene expression and subsequent apoptosis in cancerous cells.
- Research Findings: In vitro studies have shown that derivatives similar to this compound can reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent .
Enzyme Inhibition Studies
Inhibitory effects on enzymes critical for metabolic pathways have also been reported. For example, compounds derived from benzoic acid structures have been shown to inhibit the biosynthesis of aromatic amino acids, which are essential for bacterial growth:
| Enzyme | Inhibition Activity | Reference |
|---|---|---|
| Anthranilate synthase | Significant inhibition | |
| Tryptophan synthase | Moderate inhibition |
These enzyme interactions suggest that this compound could be further investigated for its role as a biosynthesis inhibitor in pathogenic bacteria.
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds related to this compound:
- Antimicrobial Efficacy: A study evaluated the antimicrobial activity of various benzoic acid derivatives against multiple strains, demonstrating zones of inhibition ranging from 9 mm to 20 mm for certain derivatives .
- Cytotoxicity Assessment: Another investigation assessed the cytotoxic effects of synthesized conjugates containing similar structures on Ehrlich’s ascites carcinoma cells, revealing promising results with IC50 values indicating effective growth inhibition .
- Molecular Interaction Studies: Molecular dynamics simulations have been employed to understand the binding interactions of analogs with target proteins, providing insights into their potential therapeutic mechanisms .
Q & A
Q. What are the standard synthetic routes for 3-Amino-5-Boc-amino-benzoic acid ethyl ester?
Methodological Answer: Synthesis typically involves two key steps: (1) Boc protection of the primary amine and (2) esterification of the carboxylic acid.
- Boc Protection : React 3-amino-5-hydroxybenzoic acid with di-tert-butyl dicarbonate (Boc₂O) in a dioxane/water mixture under basic conditions (e.g., NaHCO₃) at 0°C to room temperature (RT) .
- Esterification : Use ethanol and an acid catalyst (H₂SO₄) for Fisher esterification or activate the carboxylic acid with EDCl/HOBt for coupling with ethanol. Purify via column chromatography (EtOAc/hexane gradients) .
Table 1 : Key Reaction Conditions for Boc Protection
| Reagent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Boc₂O | Dioxane/H₂O | NaHCO₃ | 0°C → RT | 85 |
Q. How is the compound characterized after synthesis?
Methodological Answer: Use a combination of:
Q. What solvents are optimal for dissolving this compound?
Methodological Answer: Test solubility systematically in deuterated solvents (DMSO-d₆, CDCl₃) using ¹H NMR quantification. DMF/THF mixtures (4:1 v/v) show improved solubility due to interactions with the Boc group, while pure DMSO may cause partial decomposition .
Advanced Research Questions
Q. How do reaction conditions impact Boc group stability during synthesis?
Methodological Answer: Boc stability is sensitive to acidic/basic conditions. Optimize by:
- pH Monitoring : Maintain pH 8–9 during Boc protection to prevent premature deprotection .
- Temperature Control : Avoid prolonged heating (>50°C) to minimize carbamate cleavage. Use TLC (Rf = 0.3 in EtOAc/hexane 1:1) to track degradation .
Q. How can conflicting solubility data in literature be resolved?
Methodological Answer: Contradictions may arise from crystallinity or impurities. Address by:
- XRPD Analysis : Compare diffraction patterns of crystalline vs. amorphous forms.
- HPLC Purity Assay : Use a C18 column with acetonitrile/water + 0.1% TFA to identify impurities affecting solubility .
Q. What strategies improve yield in large-scale esterification?
Methodological Answer:
- Catalyst Screening : Test Brønsted acids (H₂SO₄) vs. coupling agents (EDCl/HOBt). EDCl/HOBt increases yield to 78% but requires anhydrous conditions .
- Solvent Selection : Replace ethanol with ethyl acetate to reduce side reactions.
Table 2 : Esterification Efficiency Comparison
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Fisher | H₂SO₄ | Ethanol | 65 |
| EDCl/HOBt Coupling | EDCl/HOBt | DMF | 78 |
Q. How can computational modeling predict biological interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase). The Boc group’s steric bulk may reduce binding affinity compared to free amines .
- MD Simulations : Analyze stability in lipid bilayers to assess membrane permeability for drug delivery applications .
Q. What are the implications of GC-MS fragmentation patterns for structural analysis?
Methodological Answer:
- Fragmentation Pathways : Dominant peaks at m/z 154 (Boc cleavage) and m/z 87 (ethyl ester fragment) confirm structure. Compare with libraries for 3-amino benzoate derivatives .
Q. How does the Boc group influence reactivity in nucleophilic substitution?
Methodological Answer: The Boc group reduces amine nucleophilicity. To enable reactions:
- Deprotection : Use TFA in DCM (1:1 v/v) at RT for 2 hours.
- In Situ Activation : Employ Mitsunobu conditions (DIAD, PPh₃) for direct functionalization without deprotection .
Q. What analytical methods resolve decomposition products during storage?
Methodological Answer:
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks. Analyze via HPLC-MS to identify hydrolysis products (e.g., free amine at m/z 153.13) .
- Recommendation : Store under argon at -20°C with desiccants to extend shelf life .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies?
Methodological Answer: Variations arise from polymorphism or solvent residues. Standardize by:
Q. How to address discrepancies in catalytic efficiency for esterification?
Methodological Answer: Conflicting yields may stem from trace moisture or reagent quality. Mitigate by:
- Karl Fischer Titration : Ensure solvent dryness (<50 ppm H₂O).
- Reagent Purity : Use Boc₂O with >99% purity (validated by NMR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

